molecular formula C16H32ClNO2 B14520767 2-[(2-Chloroethyl)amino]ethyl dodecanoate CAS No. 62746-09-2

2-[(2-Chloroethyl)amino]ethyl dodecanoate

Cat. No.: B14520767
CAS No.: 62746-09-2
M. Wt: 305.9 g/mol
InChI Key: REVOQWCNQKYDGO-UHFFFAOYSA-N
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Description

2-[(2-Chloroethyl)amino]ethyl dodecanoate is an organic compound with the molecular formula C16H32ClNO2 It contains a secondary amine and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloroethyl)amino]ethyl dodecanoate typically involves the reaction of dodecanoic acid with 2-[(2-chloroethyl)amino]ethanol. The reaction is carried out under acidic conditions to facilitate the esterification process. The general reaction scheme is as follows:

Dodecanoic acid+2-[(2-chloroethyl)amino]ethanol2-[(2-chloroethyl)amino]ethyl dodecanoate+Water\text{Dodecanoic acid} + \text{2-[(2-chloroethyl)amino]ethanol} \rightarrow \text{this compound} + \text{Water} Dodecanoic acid+2-[(2-chloroethyl)amino]ethanol→2-[(2-chloroethyl)amino]ethyl dodecanoate+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloroethyl)amino]ethyl dodecanoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield dodecanoic acid and 2-[(2-chloroethyl)amino]ethanol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used.

    Hydrolysis: Dodecanoic acid and 2-[(2-chloroethyl)amino]ethanol.

    Oxidation: Corresponding carboxylic acids and amines.

Scientific Research Applications

2-[(2-Chloroethyl)amino]ethyl dodecanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with cellular components.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Chloroethyl)amino]ethyl dodecanoate involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their structure and function. This can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclophosphamide: A nitrogen mustard alkylating agent used in chemotherapy.

    Chlorambucil: Another nitrogen mustard used in the treatment of chronic lymphocytic leukemia.

    Melphalan: Used in the treatment of multiple myeloma and ovarian cancer.

Uniqueness

2-[(2-Chloroethyl)amino]ethyl dodecanoate is unique due to its specific ester and amine functional groups, which confer distinct chemical reactivity and biological activity. Its long aliphatic chain also contributes to its lipophilicity, affecting its solubility and interaction with biological membranes.

Properties

CAS No.

62746-09-2

Molecular Formula

C16H32ClNO2

Molecular Weight

305.9 g/mol

IUPAC Name

2-(2-chloroethylamino)ethyl dodecanoate

InChI

InChI=1S/C16H32ClNO2/c1-2-3-4-5-6-7-8-9-10-11-16(19)20-15-14-18-13-12-17/h18H,2-15H2,1H3

InChI Key

REVOQWCNQKYDGO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCCNCCCl

Origin of Product

United States

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